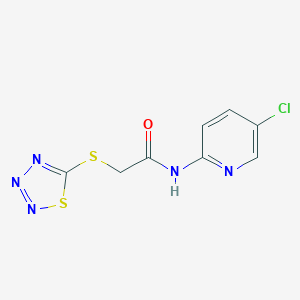
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown promise in the treatment of autoimmune diseases. It was first discovered by Pfizer in the early 2000s and has since undergone extensive scientific research to determine its potential applications.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide works by inhibiting the activity of an enzyme called Janus kinase (JAK). JAK is involved in the signaling pathways that regulate the activity of immune cells. By inhibiting JAK, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can reduce the activity of immune cells and prevent them from attacking healthy tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing inflammation, preventing tissue damage, and improving overall immune function. Additionally, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide for lab experiments is that it can be used to study the role of JAK in autoimmune diseases. This can provide valuable insights into the underlying mechanisms of these diseases and help researchers develop new treatments. However, one limitation of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide is that it may not be effective in all cases of autoimmune diseases and may have limited efficacy in certain patient populations.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. One area of interest is the development of new JAK inhibitors that may be more effective or have fewer side effects than N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. Additionally, researchers are investigating the potential applications of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in other disease areas, such as cancer and inflammatory bowel disease. Finally, there is ongoing research into the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in clinical trials.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and has not been disclosed by Pfizer.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been the subject of numerous scientific studies that have investigated its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. These studies have shown that N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can effectively inhibit the activity of certain immune cells, thereby reducing inflammation and tissue damage.
Propriétés
Nom du produit |
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C8H6ClN5OS2 |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-(thiatriazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H6ClN5OS2/c9-5-1-2-6(10-3-5)11-7(15)4-16-8-12-13-14-17-8/h1-3H,4H2,(H,10,11,15) |
Clé InChI |
GKEJQKXRTFTBNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
SMILES canonique |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
